molecular formula C21H23N3O2 B2884355 N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide CAS No. 1280960-47-5

N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide

Cat. No. B2884355
CAS RN: 1280960-47-5
M. Wt: 349.434
InChI Key: AGILGBXOWFXVAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process could be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, or fusion . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

This compound, as a derivative of N-cyanoacetamides, could potentially participate in a variety of chemical reactions to form biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

N-[2-[benzyl(cyanomethyl)amino]-2-oxoethyl]-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-17-7-9-18(10-8-17)11-12-20(25)23-15-21(26)24(14-13-22)16-19-5-3-2-4-6-19/h2-10H,11-12,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILGBXOWFXVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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